5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H2N3O6- and its molecular weight is 200.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Material Science Applications
Optical Sensor for Oxidizing Gases
Tetrazine-functionalized zirconium MOFs (metal-organic frameworks) incorporating derivatives of dioxopyrimidine have been developed as optical sensors for detecting oxidative agents like nitrous gases. The unique property of these materials, where the incorporated tetrazine unit undergoes reversible oxidation and reduction causing a significant color change, demonstrates the potential of dioxopyrimidine derivatives in sensor technology (Nickerl, Senkovska, & Kaskel, 2015).
Organic Chemistry Applications
Synthesis and Characterization of Complexes
Research on bifunctional pyrimidine-amino-acid ligands has shown that these compounds, which include nitroso-derivatives of pyrimidine, can effectively coordinate with metal ions, leading to the formation of complexes with diverse coordination environments. This highlights the utility of dioxopyrimidine derivatives in the synthesis of metal complexes with potential applications in catalysis and material science (López-Garzón et al., 2003).
Medicinal Chemistry Applications
Antimicrobial and Anticancer Compounds
The synthesis and evaluation of pyrimidine derivatives for antimicrobial and anticancer activities have been a significant area of research. For instance, studies on tetrahydropyrimidine-5-carboxylic acid ethyl esters have revealed compounds with potent antimicrobial against Escherichia coli and anticancer activities, showcasing the therapeutic potential of these derivatives (Sharma et al., 2012).
Chemical Synthesis Techniques
Multicomponent Synthesis of Polysubstituted Pyrrolidines and Tetrahydropyrimidines
A novel approach has been developed for the synthesis of polysubstituted pyrrolidines and tetrahydropyrimidines directly from nitro compounds in water. This method demonstrates the versatility of nitro and dioxopyrimidine derivatives in facilitating the synthesis of complex organic molecules, highlighting their importance in green chemistry and organic synthesis (Das, Shinde, Kanth, & Satyalakshmi, 2010).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves the condensation of urea with ethyl acetoacetate, followed by nitration and oxidation.", "Starting Materials": [ "Urea", "Ethyl acetoacetate", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of urea with ethyl acetoacetate in the presence of sodium hydroxide to form 5,5-dimethyl-2,4-dioxo-1,3,2λ5-oxazolidine-3-carboxylic acid", "Step 2: Nitration of 5,5-dimethyl-2,4-dioxo-1,3,2λ5-oxazolidine-3-carboxylic acid with nitric acid and sulfuric acid to form 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid", "Step 3: Oxidation of 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with hydrogen peroxide to form the final product" ] } | |
CAS No. |
60779-49-9 |
Molecular Formula |
C5H2N3O6- |
Molecular Weight |
200.09 g/mol |
IUPAC Name |
5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |
InChI Key |
OPGJGRWULGFTOS-UHFFFAOYSA-M |
SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+] |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |
60779-49-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a nitro group at the 5-position of the pyrimidine ring in H3L1 influence the magnetic properties of its manganese(II) complex compared to the unsubstituted orotic acid?
A1: While the research [] doesn't directly compare the magnetic properties of the manganese(II) complex with H3L1 to that of unsubstituted orotic acid, it provides valuable insights. The study demonstrates that the H3L1 complex, specifically [Mn2(HL3)2(H2O)4Cl2]2–, exhibits a long Mn ⋯ Mn distance of 5.642(3)A within the dinuclear unit []. This suggests weak magnetic interactions between the manganese centers. Further research is needed to directly compare the magnetic behavior of complexes with and without the nitro substituent to understand its specific influence.
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